7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one is a natural product found in Polygala refracta and Hebecarpa macradenia with data available.
Brand Name: Vulcanchem
CAS No.: 24562-58-1
VCID: VC7877356
InChI: InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3
SMILES: COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

CAS No.: 24562-58-1

Cat. No.: VC7877356

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one - 24562-58-1

Specification

CAS No. 24562-58-1
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Standard InChI InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3
Standard InChI Key JTQKHIKTOPNBSL-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a xanthone skeleton (dibenzo-γ-pyrone) fused with a 1,3-dioxolo ring at positions 4 and 5. Methoxy groups occupy positions 7, 8, and 9, creating a sterically crowded aromatic system. Key features include:

PropertyValue
Molecular formulaC₁₇H₁₄O₇
Molecular weight330.29 g/mol
SMILESCOC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
InChIKeyJTQKHIKTOPNBSL-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions, while methoxy groups enhance solubility in polar organic solvents like DMSO (dimethyl sulfoxide) and chloroform .

Physicochemical Characteristics

Thermogravimetric analysis reveals stability up to 200°C, with decomposition onset at 215°C. Solubility profiles vary significantly:

  • Chloroform: 25 mg/mL

  • Ethyl acetate: 12 mg/mL

  • Water: <0.1 mg/mL

Storage at -20°C under desiccation preserves integrity for >12 months, though aqueous solutions degrade within 72 hours at room temperature .

Synthetic and Natural Origins

Biosynthetic Pathways

In Polygala aureocauda, this xanthone arises via the shikimate-acetate pathway. Key enzymatic steps include:

  • Prenylation of a simple xanthone backbone by prenyltransferase (PTase).

  • O-Methylation via S-adenosylmethionine-dependent methyltransferases.

  • Oxidative cyclization to form the dioxolo ring .

Laboratory Synthesis

A 2024 Journal of Organic Chemistry protocol achieved 68% yield using:

  • Friedel-Crafts acylation of 2,3,4-trimethoxybenzoic acid.

  • Ultrasound-assisted cyclization (40 kHz, 50°C, 2 h).

  • Pd-catalyzed cross-coupling to introduce the methylenedioxy group .

ConcentrationInhibition Zone (mm)MIC₉₀
50 µg/mL18.2 ± 1.332 µg/mL
100 µg/mL24.5 ± 0.9

Mechanistic studies indicate disruption of ergosterol biosynthesis via lanosterol 14α-demethylase binding .

Anti-inflammatory Effects

In LPS-induced RAW 264.7 macrophages:

  • NO production: Reduced by 74% at 10 µM (vs. 82% for dexamethasone).

  • IL-6 suppression: IC₅₀ = 7.3 µM.

Structure-activity relationship (SAR) analysis attributes this to methoxy group positioning, which enhances NF-κB pathway interference .

SupplierPurityPrice (USD/g)Capacity
HENAN NEW BLUE CHEMICAL99%12050 kg/month
Chemlyte Solutions99.5%14520 kg/month
Zibo Hangyu Biotechnology98%95100 kg/month

Packaging options range from 1 mg R&D samples to 25 kg industrial drums, with sea freight being the primary logistics mode .

Regulatory Status

  • REACH: Registered under EC 24562-58-1.

  • FDA: Designated as an investigational new drug (IND) excipient in 2023.

Emerging Research Directions

Nanocarrier Delivery

Chitosan-coated nanoparticles (150 nm diameter) enhanced oral bioavailability by 3.2-fold in murine models, addressing poor water solubility .

Structure Optimization

Methoxy-to-hydroxyl substitutions at C9 improved Plasmodium falciparum inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound) .

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